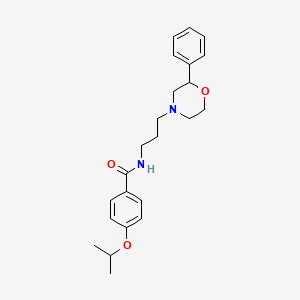

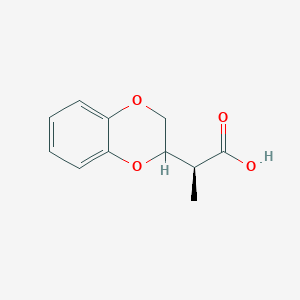

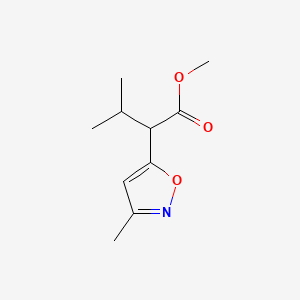

4-isopropoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or roles, if known.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic connectivity and the shapes and sizes of its molecular orbitals.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Chemistry

- Chain-end Functionalization of Polystyrene : Summers and Quirk (1998) explored the synthesis of functionalized polymers using a related benzamide compound. They achieved the functionalization of poly(styryl)lithium with benzamide derivatives, leading to the development of aromatic carboxyl chain-end functionalized polystyrene. This research is significant in the context of polymer chemistry and its potential applications in material science (Summers & Quirk, 1998).

Biological and Medical Research

Mitosis Inhibition in Plant Cells : A study by Merlin et al. (1987) investigated a benzamide series, closely related to the queried compound, for its role in inhibiting mitosis in plant cells. The research demonstrated the compound's effectiveness at very low concentrations, which is crucial for understanding cell division and potential applications in agriculture and plant biology (Merlin et al., 1987).

Histone Deacetylase Inhibition : Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally similar to 4-isopropoxy-N-(3-(2-phenylmorpholino)propyl)benzamide. This compound showed significant potential as a histone deacetylase inhibitor, indicating its potential use in cancer therapy and epigenetic studies (Zhou et al., 2008).

Material Science and Engineering

- Polybenzoxazinone Membrane in Pervaporation Processes : Pulyalina et al. (2013) conducted a study on poly(benz-3,1-oxazinone-4), which is synthesized from a precursor involving a benzamide compound. They explored its application as a membrane material in pervaporation processes, demonstrating its effectiveness in the dehydration of water–isopropanol mixtures. This research highlights the compound's potential use in industrial separation processes (Pulyalina et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition Studies on Mild Steel : Mishra et al. (2018) explored benzamide derivatives for their application in corrosion inhibition of mild steel in acidic environments. This research is significant for its potential application in materials protection and engineering (Mishra et al., 2018).

Safety And Hazards

This would involve a discussion of the compound’s potential hazards and safety precautions that should be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

Eigenschaften

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-18(2)28-21-11-9-20(10-12-21)23(26)24-13-6-14-25-15-16-27-22(17-25)19-7-4-3-5-8-19/h3-5,7-12,18,22H,6,13-17H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGZOGPNNNPEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(3-(2-phenylmorpholino)propyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)

![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)

![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)